molecular formula C7H11N3O2 B1289725 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1006455-74-8

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1289725
CAS No.: 1006455-74-8
M. Wt: 169.18 g/mol
InChI Key: SENKNPGXPNQRAN-UHFFFAOYSA-N
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Description

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Scientific Research Applications

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-5-methylpyrazole with a suitable propanoic acid derivative under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and automated systems may be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups .

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methylpyrazole: A precursor in the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid.

    2-(3-amino-1H-pyrazol-1-yl)propanoic acid: A similar compound with a different substitution pattern on the pyrazole ring.

    5-methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of an amino group and a propanoic acid moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-3-6(8)9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENKNPGXPNQRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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